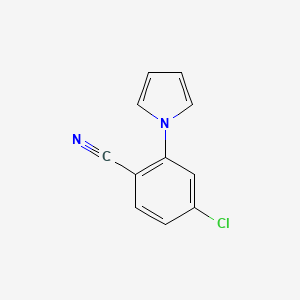

4-chloro-2-(1H-pyrrol-1-yl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

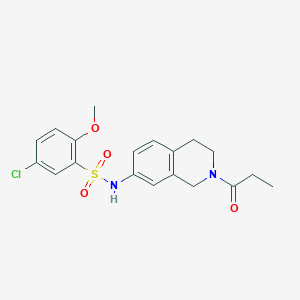

4-chloro-2-(1H-pyrrol-1-yl)benzonitrile is a chemical compound that has been studied for various applications. It is a heterocyclic compound, which means it contains a ring of atoms that includes at least two different elements .

Synthesis Analysis

The synthesis of this compound and related compounds has been the subject of various studies . These studies often involve the reaction of a pyrrole derivative with a suitable reagent to introduce the chloro and nitrile groups .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrole ring, a benzene ring, a nitrile group (-CN), and a chlorine atom . The pyrrole ring is a five-membered ring with four carbon atoms and one nitrogen atom .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it can react with other compounds to form new derivatives with potential biological activity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure and the properties of similar compounds . For example, it is likely to be a solid at room temperature, and its solubility in various solvents would depend on the polarity of the solvent .Scientific Research Applications

4-chloro-2-(1H-pyrrol-1-yl)benzonitrile has been studied for its potential use in drug design. It has been used as a corrosion inhibitor in organic synthesis and as a catalyst in the synthesis of other compounds. It has also been studied for its potential use in the development of new materials for use in medical and pharmaceutical applications. Additionally, it has been studied for its potential use in the development of new catalysts for organic reactions.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit theEnoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .

Mode of Action

Molecular docking studies of similar compounds have revealed binding interactions with both the DHFR and Enoyl ACP Reductase active sites .

Biochemical Pathways

The inhibition of Enoyl ACP Reductase and DHFR enzymes can disrupt the bacterial fatty acid synthesis and folate metabolism pathways . This can lead to the inhibition of bacterial growth, making these compounds potential candidates for antibacterial and antitubercular therapies .

Result of Action

The inhibition of key enzymes in bacterial pathways could potentially lead to the cessation of bacterial growth .

Advantages and Limitations for Lab Experiments

The main advantage of using 4-chloro-2-(1H-pyrrol-1-yl)benzonitrile in lab experiments is its high solubility in water. This makes it easier to use in a variety of experiments. Additionally, it is relatively stable and has a low toxicity, making it safe to use in laboratory settings. However, it can be difficult to obtain in large quantities, and its use in certain experiments may require additional purification steps.

Future Directions

Given its potential use in drug design, 4-chloro-2-(1H-pyrrol-1-yl)benzonitrile may be useful in the development of new drugs for a variety of diseases. Additionally, it may be useful in the development of new catalysts for organic reactions. Furthermore, further research may be needed to better understand its mechanism of action and its biochemical and physiological effects. Finally, it may be useful in the development of new materials for medical and pharmaceutical applications.

Synthesis Methods

4-chloro-2-(1H-pyrrol-1-yl)benzonitrile can be synthesized using a two-step process. The first step involves the reaction of 4-chlorobenzonitrile with 1-bromopyrrole in the presence of a base such as potassium carbonate. This reaction produces this compound and 1-bromopyrrole. The second step involves the reaction of the this compound with sodium hydroxide to produce the desired product.

Properties

IUPAC Name |

4-chloro-2-pyrrol-1-ylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2/c12-10-4-3-9(8-13)11(7-10)14-5-1-2-6-14/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBZIYOWVQVKPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=CC(=C2)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[2-(3-fluorophenyl)ethyl]-N-propylbut-2-enamide](/img/structure/B2384863.png)

![N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2384865.png)

![(E)-ethyl 3-methyl-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2384868.png)

![(1H-benzo[d][1,2,3]triazol-5-yl)(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2384872.png)

![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}ethanone](/img/structure/B2384873.png)

![N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2384877.png)

![N-[2-[2-[2-[3-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]-3-methoxy-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide](/img/structure/B2384880.png)

![1-(4-nitrophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2384883.png)